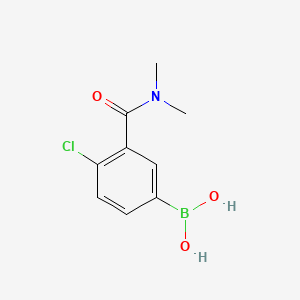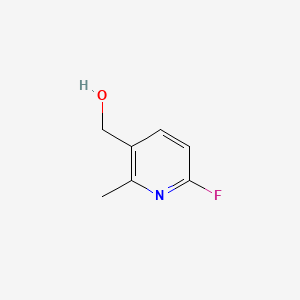
(6-Fluoro-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The compound is also known by several synonyms, including 2-fluoro-5-(hydroxymethyl)-6-picoline and 6-Fluoro-3-hydroxymethyl-2-methylpyridine .
Molecular Structure Analysis
The molecular structure of “(6-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 . Its canonical SMILES representation is: CC1=C(C=CC(=N1)F)CO .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 33.1 Ų . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
- (6-Fluoro-2-methylpyridin-3-yl)methanol and Its Derivatives in Crystallography:
- A study explored the synthesis and characterization of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from a reaction involving a compound structurally similar to (6-Fluoro-2-methylpyridin-3-yl)methanol. The synthesized compound exhibited a symmetric molecular structure with two intramolecular hydrogen bonds and crystallized in a monoclinic crystal system, belonging to the P21/c space group. This research provides insight into the molecular and crystalline structure of derivatives related to (6-Fluoro-2-methylpyridin-3-yl)methanol, underscoring the importance of moderate intramolecular hydrogen bonds in stabilizing the crystal structure and enabling the isolation of single crystal forms (Percino et al., 2005).
- Another study focused on the crystal structure of a dinuclear CoII complex with bridging fluoride ligands, which emerged from the reaction of Co(BF4)2·6H2O with tris[(6-methylpyridin-2-yl)methyl]amine in methanol. This complex showcased a distorted octahedral geometry and formed a +II high-spin state. The complex cation and the BF4 − anion in the crystal were interconnected through C—H⋯F hydrogen bonds, leading to the formation of a three-dimensional network, along with an observed intramolecular C—H⋯F hydrogen bond (Inomata & Suenaga, 2014).
- Research on the synthesis, characterization, and crystal structure of a co-crystal composed of two components: 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, revealed that a solvent- and catalyst-free condensation reaction led to the formation of α-diketone compounds. These compounds co-crystallized in the triclinic space group P-1, demonstrating the potential of solvent and oxygen in transforming precursors obtained from simple condensation reactions into more complex structures (Percino et al., 2007).
Chemical Interactions and Mechanisms
- Chemical Interactions Involving (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives:
- A study elucidating the effect of the structure of 1- and 3-Methyl-5-fluoropyrimidin-4-ones on H-D exchange highlighted that the hydrogen atom in position 6 of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives is readily replaced by deuterium under specific conditions. The zwitterionic structure and the presence of a fluorine atom significantly influence the acidity of the C6-H bond, indicating a particular reactivity pattern that might be relevant to the derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol (Kheifets et al., 2004).
- Research on hydrogen-bonded supramolecular architectures in (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides showcased the intricate hydrogen-bonding assemblies forming centrosymmetric dimers or 1-D chains. The architectures depend on hydrogen-bonding interactions involving N–H donors, highlighting the ability of these molecules to form complex 3D networks and the role of weak Cu⋯N coordinate and π–π stacking interactions in linking these structures into larger assemblies (Suksangpanya et al., 2004).
Eigenschaften
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVHSIXTBFZRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654270 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2-methylpyridin-3-yl)methanol | |
CAS RN |
884494-98-8 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

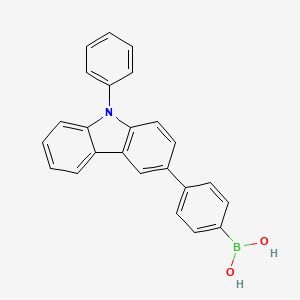
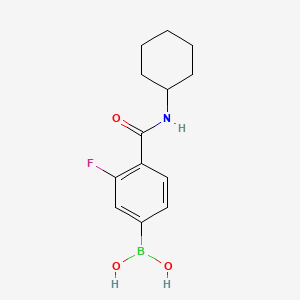
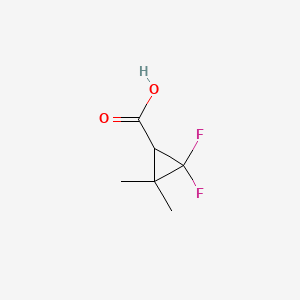
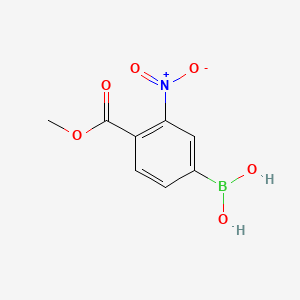
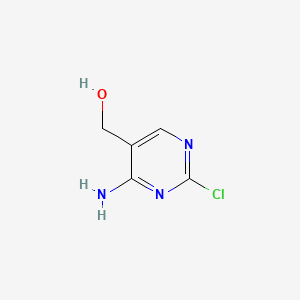
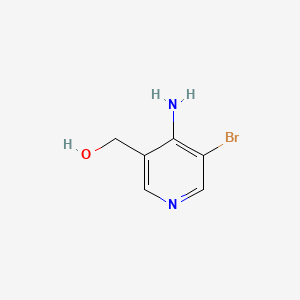
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
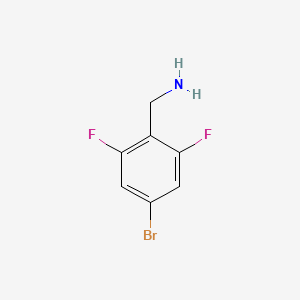
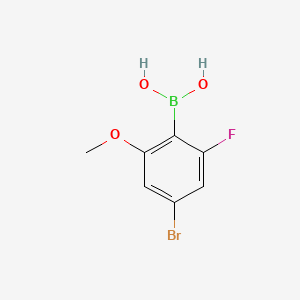
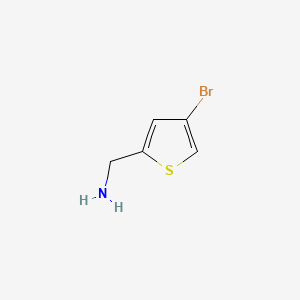
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)
